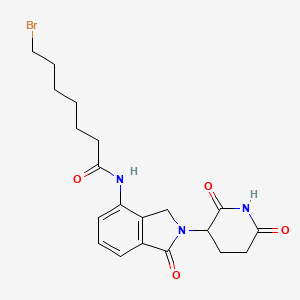
Lenalidomide-CO-C6-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le lénidomide-C6-Br est un dérivé du lénidomide, un analogue de la thalidomide connu pour ses propriétés immunomodulatrices, anti-angiogéniques et antinéoplasiques. Le lénidomide-C6-Br est spécifiquement modifié en position 6 par un atome de brome, ce qui améliore sa sélectivité et sa puissance dans diverses applications biologiques. Ce composé est largement utilisé dans le traitement du myélome multiple, des syndromes myélodysplasiques et d'autres cancers hématologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du lénidomide-C6-Br implique généralement la bromation du lénidomide en position 6. Le processus commence par la préparation du 2-méthyl-3-nitrobenzoate de méthyle, qui subit une bromation à l'aide de N-bromosuccinimide en présence d'un initiateur radicalaire tel que l'α,α'-azo-bis-isobutyronitrile. L'intermédiaire bromé est ensuite cyclisé avec la 3-aminopipéridine-2,6-dione pour former le précurseur nitro du lénidomide. Ce précurseur est ensuite réduit à l'aide de poudre de fer et de chlorure d'ammonium pour produire du lénidomide-C6-Br .
Méthodes de production industrielle
La production industrielle du lénidomide-C6-Br suit un processus évolutif et respectueux de l'environnement. L'étape de bromation est réalisée dans un solvant sans chlore comme l'acétate de méthyle, ce qui minimise la formation de sous-produits dangereux. La réduction du groupe nitro est réalisée à l'aide de catalyseurs sans métaux du groupe du platine, ce qui garantit une méthode de production rentable et durable .
Analyse Des Réactions Chimiques
Types de réactions
Le lénidomide-C6-Br subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction impliquent généralement la conversion de groupes nitro en amines.
Substitution : Les réactions de substitution halogénée sont courantes, l'atome de brome pouvant être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : La poudre de fer et le chlorure d'ammonium sont fréquemment utilisés pour la réduction des groupes nitro.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'azoture de sodium ou la thiourée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du lénidomide-C6-Br, tels que des amines, des oxydes et des halogénures substitués .
Applications de la recherche scientifique
Le lénidomide-C6-Br a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions protéiques.
Médecine : Largement utilisé dans le traitement du myélome multiple, des syndromes myélodysplasiques et d'autres cancers hématologiques.
Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques
Mécanisme d'action
Le lénidomide-C6-Br exerce ses effets en modulant l'activité du complexe ligase E3 ubiquitine CRL4 CRBN. Il se lie à la céréblone, l'adaptateur de substrat du complexe, modifiant ainsi sa spécificité de substrat. Cela conduit à l'ubiquitination et à la dégradation protéasomique subséquente de facteurs de transcription spécifiques tels qu'IKZF1 et IKZF3, qui sont essentiels à la survie des cellules de myélome multiple. De plus, le lénidomide-C6-Br améliore la réponse immunitaire en augmentant la production d'interleukine-2 et d'interféron-gamma .
Applications De Recherche Scientifique
Lenalidomide-C6-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological cancers.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Lenalidomide-C6-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. It binds to cereblon, the substrate adaptor of the complex, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. Additionally, Lenalidomide-C6-Br enhances the immune response by increasing the production of interleukin-2 and interferon-gamma .
Comparaison Avec Des Composés Similaires
Composés similaires
Thalidomide : Le composé parent, connu pour ses propriétés immunomodulatrices et anti-angiogéniques.
Pomalidomide : Un autre dérivé de la thalidomide ayant des effets similaires mais plus puissants.
CC-122 : Un nouvel analogue ayant une efficacité accrue et une toxicité réduite.
Unicité
Le lénidomide-C6-Br se distingue par sa modification spécifique au brome, qui améliore sa sélectivité et sa puissance. Cette modification permet une dégradation plus ciblée des protéines liées à la maladie, ce qui en fait un agent thérapeutique précieux dans le traitement des cancers hématologiques .
Propriétés
Formule moléculaire |
C20H24BrN3O4 |
|---|---|
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H24BrN3O4/c21-11-4-2-1-3-8-17(25)22-15-7-5-6-13-14(15)12-24(20(13)28)16-9-10-18(26)23-19(16)27/h5-7,16H,1-4,8-12H2,(H,22,25)(H,23,26,27) |
Clé InChI |
FSWUZUYVRZSKKL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)

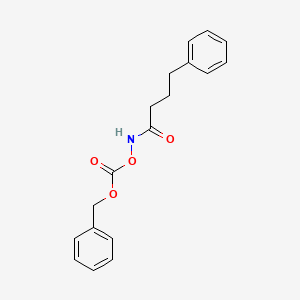
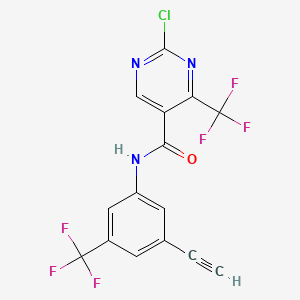
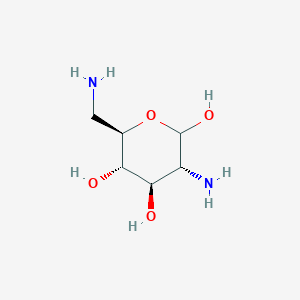
![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
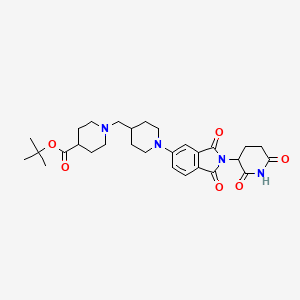


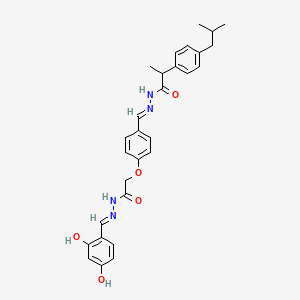
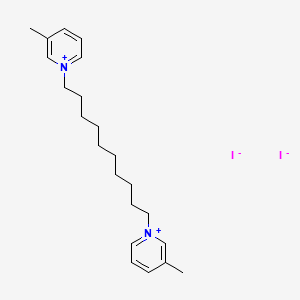
![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)

